REACTION_CXSMILES
|
[I:1][C:2]1[C:3](=[O:19])[C:4]2[CH:9]=[CH:8][C:7](=O)[NH:6][C:5]=2[O:11][C:12]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CN(C=O)C.S(Cl)([Cl:27])=O>C(Cl)Cl>[Cl:27][C:7]1[N:6]=[C:5]2[O:11][C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[C:2]([I:1])[C:3](=[O:19])[C:4]2=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
IC=1C(C2=C(NC(C=C2)=O)OC1C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Upon evaporation
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)OC(=C(C2=O)I)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |